1-(6-Methoxypyridin-2-yl)propan-2-ol
Description
1-(6-Methoxypyridin-2-yl)propan-2-ol is a pyridine derivative featuring a methoxy group at the 6-position of the pyridine ring and a propan-2-ol substituent at the 2-position. Pyridine-based alcohols are often explored for their bioactivity, such as adrenoceptor modulation or antiarrhythmic effects, due to their ability to participate in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
JMTYBRYHFDCKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=CC=C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2)
- Structure: Contains a propan-1-ol chain and two 6-methylpyridylmethyl groups attached to an amino moiety.
- Synthesis: Prepared via alkylation of 3-amino-1-propanol with 6-methyl-2-(bromomethyl)pyridine in DMF, yielding 92% after purification .
- Application : Used in catalytic zinc complexes for phosphorus chemistry, highlighting the role of pyridine-alcohol motifs in coordination chemistry .
(6-Methoxypyridin-2-yl)-methanol
Nadolol
- Structure : A β-blocker featuring a propan-2-ol backbone linked to a naphthalenyloxy group and a tertiary amine.
- Bioactivity: Binds to β1-adrenoceptors, demonstrating the pharmacological relevance of propan-2-ol derivatives .
Functional Group Variations
Methoxy Position and Substitution
- 6-Methoxy vs.
Alcohol Chain Length and Branching
- Propan-1-ol vs. Propan-2-ol : Propan-2-ol’s secondary alcohol group may offer greater metabolic stability compared to primary alcohols, as seen in the stability of Nadolol .
Key Differences and Implications
- Catalytic vs. Pharmacological Roles : L2’s use in catalysis contrasts with Nadolol’s β-blocking activity , underscoring how substituent choice dictates application.
- Solubility and Reactivity: The methanol analog () likely has higher aqueous solubility than this compound, which may limit its utility in lipid-rich biological environments .
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